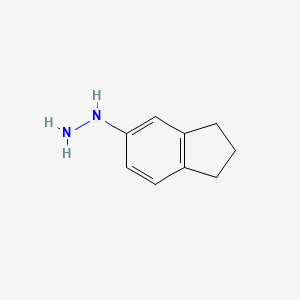

2,3-Dihydro-1H-inden-5-ylhydrazine

Description

Context within Indane and Hydrazine (B178648) Chemistry

The chemical identity and reactivity of 2,3-Dihydro-1H-inden-5-ylhydrazine are best understood by examining its two core components: the indane scaffold and the hydrazine functional group.

Structural Classification and Nomenclature

This compound, with the chemical formula C₉H₁₂N₂, is classified as a substituted aromatic hydrazine. The nomenclature indicates a hydrazine group (-NHNH₂) attached to the 5-position of a 2,3-dihydro-1H-indene ring, also known as an indane ring. The indane moiety consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. byjus.commdpi.com This bicyclic structure is a common motif in various biologically active molecules and provides a rigid framework for synthetic elaboration. The hydrazine group is a highly reactive functional group, known for its nucleophilic character and its ability to form nitrogen-nitrogen bonds, which is fundamental to many chemical transformations. The compound is often handled as its more stable hydrochloride salt, (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride (C₉H₁₃ClN₂).

Historical Development and Early Research Significance of Related Compounds

The historical development of this compound is not well-documented in dedicated early literature. However, the broader classes of indane and hydrazine derivatives have a rich history in organic chemistry. The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a landmark reaction that utilizes arylhydrazines to produce indoles, a critical heterocyclic system in many natural products and pharmaceuticals. byjus.comwikipedia.org This reaction underscores the long-standing importance of hydrazine derivatives in the synthesis of complex nitrogen-containing heterocycles. Similarly, indane derivatives have been recognized for their versatile applications in medicinal chemistry and materials science. nih.gov The synthesis of substituted phenylhydrazines has been a subject of interest for their use as intermediates in the production of various active compounds, including herbicides. google.com The development of synthetic routes to compounds like this compound would have been driven by the need for novel building blocks for these applications.

Fundamental Research Contributions and Potential Areas of Inquiry

The primary research value of this compound lies in its potential as a versatile precursor for constructing a variety of heterocyclic structures and for investigating reaction mechanisms.

Role as a Synthetic Precursor in Heterocyclic Chemistry

The hydrazine moiety in this compound is the key to its utility in synthesizing heterocyclic compounds. Two of the most prominent applications are in the synthesis of indoles and pyrazoles.

Indole Synthesis:

The Fischer indole synthesis is a powerful method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or a ketone under acidic conditions. byjus.comwikipedia.org In the case of this compound, reaction with various carbonyl compounds would lead to the formation of indeno-fused indole derivatives. The general mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a tcichemicals.comtcichemicals.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org The use of unsymmetrical ketones can lead to the formation of regioisomeric products. byjus.com

Pyrazole (B372694) Synthesis:

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are another important class of compounds that can be synthesized from hydrazines. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a common method for pyrazole formation. youtube.com For instance, this compound could react with various diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield indeno-fused pyrazole derivatives. nih.govtaylorfrancis.com These reactions typically proceed through a condensation-cyclization sequence. The synthesis of pyrano[2,3-c]pyrazoles, for example, can be achieved through a four-component reaction involving a hydrazine derivative. nih.gov

Importance in Mechanistic Organic Chemistry Investigations

Substituted phenylhydrazines like this compound can serve as valuable tools for investigating reaction mechanisms. The electronic and steric effects of the indane substituent can influence the reactivity of the hydrazine group and the stability of reaction intermediates.

In the context of the Fischer indole synthesis, the nature of the substituents on the phenylhydrazine (B124118) ring can affect the rate and outcome of the reaction. mdpi.com Studying the reaction of this compound with different carbonyl compounds under various acidic conditions could provide insights into the electronic demands and steric constraints of the tcichemicals.comtcichemicals.com-sigmatropic rearrangement step.

Furthermore, the reactions of hydrazines with other electrophiles can be explored. For example, the reaction of hydrazine derivatives with oxyhemoglobin has been studied to understand the mechanism of their interaction and the effect of ring substitutions on the reaction rate. acs.org While no specific studies on this compound in this context are available, it represents a potential substrate for such mechanistic investigations. The presence of the fused aliphatic ring in the indane moiety offers a unique structural feature that could modulate its reactivity in comparison to simpler phenylhydrazines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWYTNGPYDSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617128 | |

| Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-51-3 | |

| Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Inden 5 Ylhydrazine and Its Derivatives

Synthesis of the 2,3-Dihydro-1H-indene Core Structure

The 2,3-dihydro-1H-indene, or indane, scaffold is a common motif in many biologically active molecules. Its synthesis has been extensively studied, leading to a variety of established and regioselective methods for its construction and functionalization.

Established Synthetic Pathways to Functionalized Indanes

The construction of the indane core can be achieved through several established synthetic pathways, often starting from readily available aromatic compounds. One of the most common methods is the Friedel-Crafts acylation of a benzene (B151609) derivative with a suitable acylating agent, followed by subsequent reduction and cyclization reactions. For instance, the reaction of benzene with succinic anhydride (B1165640) under Friedel-Crafts conditions yields 3-benzoylpropanoic acid, which can be reduced and then cyclized to form indan-1-one. Further reduction of the ketone functionality provides the indane scaffold.

Another powerful method for the synthesis of indanes is through transition metal-catalyzed reactions. Nickel-catalyzed carboannulation reactions have been successfully employed for the synthesis of indanes from acrylates and styrenes. Similarly, intramolecular palladium-catalyzed C-H alkylation of arenes and heteroarenes with unactivated primary and secondary alkyl halides provides a versatile route to a broad range of carbocyclic systems, including functionalized indanes.

The following table summarizes some established methods for the synthesis of the indane core:

| Method | Starting Materials | Key Reagents/Catalysts | Product | Ref. |

| Friedel-Crafts Acylation/Cyclization | Benzene, Succinic anhydride | AlCl₃, Reductant (e.g., H₂/Pd-C) | Indan-1-one | |

| Nickel-Catalyzed Carboannulation | Acrylates, Styrenes | Nickel catalyst | Substituted Indanes | |

| Intramolecular Pd-Catalyzed C-H Alkylation | Aryl halides with tethered alkenes | Palladium catalyst | Fused Carbocycles (including Indanes) |

Regioselective Functionalization of the Indene (B144670) Scaffold

Once the indane core is formed, regioselective functionalization is crucial for introducing substituents at specific positions, such as the 5-position required for the synthesis of 2,3-dihydro-1H-inden-5-ylhydrazine. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are commonly employed to introduce functional groups onto the aromatic ring of the indane scaffold.

For example, the nitration of indane with a mixture of nitric acid and sulfuric acid can lead to the formation of 5-nitroindane as a major product. The directing effects of the alkyl portion of the indane ring favor substitution at the para-position (position 5). Similarly, bromination of indane can yield 5-bromoindane, which serves as a key intermediate for introducing the hydrazine (B178648) group via cross-coupling reactions. The precise control of reaction conditions is essential to achieve high regioselectivity and avoid the formation of unwanted isomers.

Introduction of the Hydrazine Functionality at Position 5

The introduction of the hydrazine group at the 5-position of the indane ring can be accomplished through either direct methods or multi-step synthetic sequences.

Direct Amination and Hydrazination Reactions

Direct catalytic amination of an aryl halide with hydrazine is a powerful and efficient method for the synthesis of arylhydrazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied for the C-N bond formation between aryl halides and a variety of nitrogen-containing nucleophiles, including hydrazine. For the synthesis of this compound, this would involve the reaction of 5-bromo-2,3-dihydro-1H-indene with hydrazine hydrate (B1144303) in the presence of a palladium catalyst and a suitable ligand. Recent advancements have led to the development of highly active catalyst systems that can achieve this transformation with high yields and selectivity for the monoarylated hydrazine. researchgate.netnih.gov

Copper-catalyzed cross-coupling reactions also provide a viable route for the synthesis of arylhydrazines from aryl halides and hydrazine hydrate. researchgate.net These methods often offer advantages in terms of catalyst cost and availability.

Multi-step Synthetic Sequences for Hydrazine Incorporation

A more traditional and widely used approach for the synthesis of arylhydrazines involves a multi-step sequence starting from a suitable precursor. A common strategy begins with the nitration of the indane core to produce 5-nitro-2,3-dihydro-1H-indene. The nitro group is then reduced to an amino group to yield 5-amino-2,3-dihydro-1H-indene (5-aminoindane). This reduction can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or transfer hydrogenation.

The resulting 5-aminoindane is then converted to the corresponding hydrazine through a two-step process of diazotization followed by reduction. The amino group is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This unstable intermediate is then immediately reduced to the hydrazine using a reducing agent like tin(II) chloride or sodium sulfite.

A typical multi-step sequence is outlined below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Nitration | 2,3-Dihydro-1H-indene | HNO₃, H₂SO₄ | 5-Nitro-2,3-dihydro-1H-indene |

| 2. Reduction | 5-Nitro-2,3-dihydro-1H-indene | SnCl₂, HCl or H₂/Pd-C | 5-Amino-2,3-dihydro-1H-indene |

| 3. Diazotization | 5-Amino-2,3-dihydro-1H-indene | NaNO₂, HCl (aq.) | 2,3-Dihydro-1H-inden-5-yldiazonium chloride |

| 4. Reduction | 2,3-Dihydro-1H-inden-5-yldiazonium chloride | SnCl₂, HCl (aq.) | This compound |

Green Chemistry Approaches in the Synthesis of this compound and Analogs

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of this compound to make it more sustainable.

Catalytic Transfer Hydrogenation: The reduction of the nitro group in 5-nitroindane to form 5-aminoindane can be performed using catalytic transfer hydrogenation. This method often utilizes a safer hydrogen donor, such as formic acid or isopropanol, in place of gaseous hydrogen, which is highly flammable and requires specialized equipment. rsc.org Non-precious metal catalysts are also being developed for this transformation.

Greener Solvents for Diazotization: Traditional diazotization reactions are often carried out in strong aqueous acids. The use of greener solvent systems, such as deep eutectic solvents (DESs), is being explored as an alternative. youtube.com Choline chloride-based DESs, for example, can serve as both the solvent and a catalyst, potentially leading to improved reaction efficiency and reduced waste. nih.govresearchgate.net

Flow Chemistry: The synthesis of diazonium salts, which are often unstable and potentially explosive intermediates, can be made significantly safer by using continuous flow chemistry. researchgate.net In a flow reactor, small amounts of the diazonium salt are generated and consumed in situ, minimizing the risk associated with their accumulation. This technology also allows for precise control over reaction parameters, leading to improved yields and selectivity. The subsequent reduction to the hydrazine can also be integrated into a continuous flow process. thieme-connect.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines and have been explored for the direct conversion of hydrazones to amines. researchgate.netnih.govrsc.orgmdpi.comnih.gov While not a direct synthesis of the target molecule, biocatalytic methods could be employed in the synthesis of chiral indane derivatives or in alternative routes to the hydrazine functionality.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Specific Example |

| Safer Solvents and Auxiliaries | Use of deep eutectic solvents for diazotization | Choline chloride/urea as a solvent system |

| Design for Energy Efficiency | Use of flow chemistry for hazardous reactions | Continuous flow diazotization and reduction |

| Use of Renewable Feedstocks | (Potential) Use of bio-derived starting materials | Not yet established for this specific synthesis |

| Reduce Derivatives | Direct catalytic amination to avoid multi-step sequences | Palladium-catalyzed coupling of 5-bromoindane with hydrazine |

| Catalysis | Use of catalytic transfer hydrogenation | Reduction of 5-nitroindane with formic acid and a heterogeneous catalyst |

| Inherently Safer Chemistry for Accident Prevention | In situ generation and consumption of diazonium salts in flow reactors | Microreactor technology for diazotization |

Solvent-Free and Catalyst-Free Methodologies

In the pursuit of greener and more sustainable chemical processes, the development of solvent-free and catalyst-free synthetic methods has garnered significant attention. These approaches not only mitigate the environmental impact associated with hazardous solvents and catalysts but also often lead to simplified reaction procedures and product isolation.

Recent research has demonstrated the feasibility of synthesizing hydrazone derivatives under such eco-friendly conditions. One notable approach involves the direct reaction of enaminones with hydrazines under solvent-free, additive-free, and metal-catalyst-free conditions, affording enone-hydrazones in high yields. rsc.org This methodology showcases excellent group tolerance, stereoselectivity, and chemical selectivity. Another green technique is the mechanochemical synthesis of phenol-hydrazones in a vibratory ball-mill, which proceeds with high conversion rates without the need for solvents or catalysts. rsc.org The efficiency of this method is influenced by the electronic density of the hydrazine's amino group and the steric hindrance around the reactive sites. rsc.org

While these methods have not been explicitly reported for the synthesis of this compound derivatives, they present a promising avenue for future research. The application of solvent-free condensation of this compound with various aldehydes and ketones, potentially facilitated by mechanochemistry or high hydrostatic pressure, could provide a direct and environmentally benign route to a diverse range of hydrazone derivatives. rsc.orgnih.gov The use of an ionic liquid like [Et3NH][HSO4] has also been shown to effectively catalyze hydrazone synthesis under solvent-free conditions, offering high yields and catalyst recyclability. rsc.org

Atom Economy and Sustainability Metrics in Production

The principles of green chemistry are increasingly integral to the design of synthetic routes, particularly within the pharmaceutical and fine chemical industries. ctfassets.netchemanager-online.com Atom economy, a concept developed by Barry Trost, is a key metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ugal.ro A high atom economy signifies a more sustainable process with minimal waste generation. monash.edu

Other important sustainability metrics include Process Mass Intensity (PMI) and the E-Factor. PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product. ctfassets.netnih.gov The E-Factor, closely related to PMI (E-Factor = PMI - 1), quantifies the kilograms of waste produced per kilogram of product. chemanager-online.comnih.gov These metrics provide a comprehensive assessment of the environmental footprint of a manufacturing process. The pharmaceutical industry, which traditionally has a high E-Factor, is actively seeking to improve these metrics by adopting greener technologies. chemanager-online.comnih.gov

For the production of this compound and its derivatives, applying these metrics is crucial for developing sustainable and cost-effective manufacturing processes. By optimizing reaction conditions to maximize atom economy and minimize PMI and E-Factor, the environmental impact can be significantly reduced.

Table 1: Key Green Chemistry Metrics

| Metric | Description | Formula | Ideal Value |

| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. | (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 | 100% |

| Process Mass Intensity (PMI) | The total mass input to a process divided by the mass of the final product. | PMI = Total Mass in Process / Mass of Product | 1 |

| E-Factor | The mass of waste produced per unit of product. | E-Factor = Total Waste (kg) / Product (kg) | 0 |

Synthetic Routes to Key this compound Derivatives

The hydrazine moiety of this compound is a versatile functional group that can be readily transformed into a variety of derivatives, providing a platform for the synthesis of diverse chemical scaffolds.

Preparation of Hydrazone Derivatives

The condensation reaction between a hydrazine and an aldehyde or ketone is a fundamental and widely used method for the preparation of hydrazones. researchgate.net The reaction of this compound with a range of substituted aldehydes and ketones would yield the corresponding hydrazone derivatives. This reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid, although solvent-free methods are also being developed. rsc.orgnih.govacs.org

The general reaction scheme is as follows:

R1CHO (Aldehyde) or R1COR2 (Ketone) + H2NNH-Indane → R1CH=NNH-Indane or R1R2C=NNH-Indane + H2O

Where "Indane" represents the 2,3-dihydro-1H-inden-5-yl group. The choice of the aldehyde or ketone determines the substitution pattern of the resulting hydrazone, allowing for the generation of a library of compounds for further studies.

Table 2: Examples of Aldehydes and Ketones for Hydrazone Synthesis

| Reactant Type | Example Compound | Potential Product |

| Aromatic Aldehyde | Benzaldehyde | (E)-1-benzylidene-2-(2,3-dihydro-1H-inden-5-yl)hydrazine |

| Heterocyclic Aldehyde | 2-Pyridinecarboxaldehyde | (E)-1-(pyridin-2-ylmethylene)-2-(2,3-dihydro-1H-inden-5-yl)hydrazine |

| Aliphatic Ketone | Acetone | 1-(2,3-dihydro-1H-inden-5-yl)-2-isopropylidenehydrazine |

Synthesis of Fused Heterocyclic Systems Utilizing the Hydrazine Moiety

The hydrazine group is a key precursor for the synthesis of various nitrogen-containing heterocyclic rings through cyclization reactions.

Pyrazoles: The Knorr pyrazole (B372694) synthesis is a classic method for preparing pyrazoles by reacting a hydrazine with a 1,3-dicarbonyl compound. rsc.orgyoutube.com By reacting this compound with various 1,3-diketones, a series of 1-(2,3-dihydro-1H-inden-5-yl)-substituted pyrazoles can be synthesized. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the diketone. rsc.org Other methods for pyrazole synthesis from hydrazines include reactions with α,β-unsaturated ketones and nitriles. mdpi.com

Indazoles: The synthesis of indazoles can be achieved through various methods starting from aryl hydrazines. One approach involves the [3+2] annulation of arynes with hydrazones, which can be generated in situ from the corresponding hydrazine. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org This method allows for the formation of both 3-substituted and 1,3-disubstituted indazoles under mild conditions. organic-chemistry.orgnih.gov An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones also provides an efficient route to 1H-indazoles. rsc.org

Triazoles: 1,2,3-Triazoles can be synthesized from hydrazines through various pathways. One method involves the reaction of hydrazones with an azide (B81097) source. nih.govorganic-chemistry.org Another approach is a three-component reaction of an aniline (B41778), a ketone, and a sulfonyl hydrazide, which proceeds under mild, metal-free conditions. nih.govfrontiersin.org 1,2,4-Triazoles can also be prepared from isonicotinic acid hydrazide through multi-step sequences. researchgate.net These methods could potentially be adapted for the synthesis of triazoles bearing the 2,3-dihydro-1H-inden-5-yl substituent. nih.gov

Functionalization Strategies for Structure-Activity Relationship Studies

To explore the potential of this compound derivatives in various applications, particularly in medicinal chemistry, the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies is essential. nih.gov Functionalization can be targeted at several positions of the molecule.

The hydrazine moiety itself is a key point for modification. biorxiv.orgresearchgate.netorganic-chemistry.org As discussed, it can be converted to a wide array of hydrazones and fused heterocycles. Further N-alkylation or N-arylation of the hydrazine or the resulting heterocyclic rings can introduce additional diversity.

The indane scaffold also offers opportunities for functionalization. tudublin.ienih.gov Substituents can be introduced onto the aromatic ring of the indane system to probe the effects of electronics and sterics on biological activity. The methylene (B1212753) groups of the five-membered ring could also be functionalized, although this may be more synthetically challenging. SAR studies on related indole (B1671886) and indazole derivatives have shown that the nature and position of substituents on the heterocyclic and fused aromatic rings can significantly influence biological activity. nih.govresearchgate.netnih.govmdpi.com

Table 3: Potential Functionalization Strategies for SAR Studies

| Modification Site | Type of Functionalization | Potential Reagents/Reactions |

| Hydrazine Moiety | Hydrazone formation | Aldehydes, Ketones |

| Pyrazole formation | 1,3-Diketones | |

| Indazole formation | Aryne precursors, Electrochemical cyclization | |

| Triazole formation | Azide sources, Multi-component reactions | |

| N-Alkylation/Arylation | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig amination) | |

| Indane Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation (e.g., NBS, NCS), Nitration (HNO3/H2SO4), Friedel-Crafts Acylation/Alkylation |

| Cross-Coupling Reactions | Suzuki, Sonogashira, or Buchwald-Hartwig coupling of a halogenated indane derivative |

By systematically applying these synthetic and functionalization strategies, a comprehensive library of this compound derivatives can be generated, enabling detailed exploration of their chemical properties and potential applications.

Reaction Mechanisms and Reactivity of 2,3 Dihydro 1h Inden 5 Ylhydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the nitrogen atoms of the hydrazine group confers significant nucleophilicity to the molecule, making it a versatile reagent in the synthesis of various heterocyclic and acyclic compounds.

Condensation Reactions with Carbonyl Compounds

2,3-Dihydro-1H-inden-5-ylhydrazine readily undergoes condensation reactions with a range of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. This reaction is fundamental to the construction of larger molecular frameworks and serves as a key step in well-established synthetic methodologies like the Fischer indole (B1671886) synthesis.

The reaction of monosubstituted hydrazines, such as this compound, with non-symmetrical β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) isomers. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. researchgate.netorganic-chemistry.orgyoutube.com For instance, the reaction with β-diketones can yield a variety of 3- and 5-substituted pyrazoles. researchgate.net

A notable example of a condensation reaction involves the reaction of 2,3-dihydro-1H-inden-1-one with hydrazine hydrate (B1144303), which, although involving an isomer, illustrates the typical reactivity. This reaction produces (1E,2E)-1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. researchgate.netmdpi.combldpharm.com

The general mechanism for the condensation of a hydrazine with a carbonyl compound involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

Role in Cycloaddition Reactions

Aryl hydrazines are known to participate in cycloaddition reactions, serving as precursors for various heterocyclic systems. For instance, they can be involved in [3+2] cycloaddition reactions. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of aryl hydrazines suggests its potential participation in such transformations. These reactions are valuable for the construction of five-membered heterocyclic rings.

Transformation Pathways of the Hydrazine Group

The hydrazine moiety of this compound can be transformed through various oxidative, reductive, and substitution pathways, offering routes to a diverse range of functionalized indane derivatives.

Oxidation Reactions and Product Characterization

The oxidation of aryl hydrazines is a common method for the synthesis of azo compounds. Various oxidizing agents can be employed for this transformation. Metal-free aerobic oxidation systems, for instance using NaNO₂ and HNO₃ in the presence of oxygen, have been developed for the practical synthesis of azo compounds from arylhydrazides. researchgate.netrsc.org Another efficient method involves the use of trichloroisocyanuric acid (TCCA) as a metal-free oxidant, which provides a broad range of azo compounds in excellent yields under mild conditions. organic-chemistry.orgresearchgate.net The reaction with TCCA is proposed to proceed via electrophilic addition and elimination steps. researchgate.net

The resulting azo compound from the oxidation of this compound would be 1,2-bis(2,3-dihydro-1H-inden-5-yl)diazene. Characterization of such products is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.

Reduction Reactions and Subsequent Functionalizations

The hydrazine group can be reduced to an amino group, a transformation that is valuable in organic synthesis. This reductive cleavage of the N-N bond in hydrazines provides access to primary amines. youtube.com A variety of reducing agents can be employed for this purpose. For example, catalytic transfer hydrogenation using hydrazine hydrate itself as a hydrogen donor in the presence of a metal catalyst is a common method. d-nb.info Another approach involves the use of low-valent titanium reagents, prepared in situ from TiCl₄ and a reducing agent like magnesium powder, which can cleave the N-N bond under mild conditions with good functional group tolerance.

The reduction of this compound would yield 5-aminoindan, a valuable intermediate for the synthesis of various substituted indane derivatives.

Furthermore, photocatalytic methods for the cleavage of N-N bonds in hydrazines and hydrazides have been developed, utilizing systems like Ru(bpyrz)₃₂ with visible light and air. nih.gov The reductive N-N bond cleavage of hydrazine can also be catalyzed by air-stable, phosphine-free ruthenium complexes to produce ammonia (B1221849). rsc.org

Substitution Reactions Involving the Hydrazino Group

The hydrazine group can undergo substitution reactions, although these are less common than for other functional groups. The reactivity in substitution reactions is often dependent on the specific reaction conditions and the nature of the electrophile or nucleophile.

Electrophilic substitution on the aromatic ring of this compound is influenced by the directing effects of the hydrazine and the alkyl portion of the indane ring. The hydrazine group is an activating, ortho-, para-directing group.

Nucleophilic aromatic substitution reactions typically require an activated aromatic ring with electron-withdrawing groups, which is not the case for the indane system in this compound. However, substitution reactions on the nitrogen atoms of the hydrazine moiety are possible. For instance, N-alkylation can occur, leading to substituted hydrazines. researchgate.net

Mechanistic Studies of this compound Reactions

Mechanistic insights into the reactions of this compound are largely inferred from studies on substituted phenylhydrazines. These studies utilize kinetic analysis, the identification of intermediates, and the examination of solvent effects to elucidate reaction pathways.

The Fischer indole synthesis, a key reaction for this compound, proceeds through several steps, including the formation of a hydrazone, tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia. mdpi.comwikipedia.org Kinetic studies on related systems have shown that the rate-determining step can vary depending on the reaction conditions. researchgate.net For instance, under strong acid conditions, the formation of the ene-hydrazine from the hydrazone can be the rate-limiting step. researchgate.net In contrast, under dilute acid conditions, the nih.govnih.gov-sigmatropic rearrangement is more likely to be the slow step. researchgate.net

The electronic nature of the substituents on the arylhydrazine plays a significant role. Electron-donating groups on the benzene (B151609) ring, like the fused alkyl ring in this compound, are generally expected to increase the rate of the nih.govnih.gov-sigmatropic rearrangement by making the aniline (B41778) moiety more electron-rich and thus a better participant in the pericyclic reaction. youtube.com Conversely, strong electron-withdrawing groups can significantly slow down the reaction or even lead to alternative reaction pathways. mdpi.comnih.gov

Table 1: Postulated Influence of Reaction Conditions on the Rate-Determining Step of the Fischer Indole Synthesis with this compound

| Reaction Condition | Likely Rate-Determining Step | Rationale |

| Strong Acid (e.g., polyphosphoric acid) | Ene-hydrazine formation | Protonation of the aromatic ring may precede and facilitate tautomerization. researchgate.net |

| Dilute Acid | nih.govnih.gov-Sigmatropic rearrangement | The rearrangement step itself becomes the highest energy barrier in the absence of strong acid catalysis. researchgate.net |

| Lewis Acid (e.g., ZnCl₂) | Coordination and rearrangement | The Lewis acid can coordinate to the nitrogen atoms, facilitating both hydrazone formation and the subsequent rearrangement. mdpi.comwikipedia.org |

This table is based on general principles of the Fischer indole synthesis and not on specific experimental data for this compound.

The reactions of this compound proceed through a series of reactive intermediates and high-energy transition states. While direct spectroscopic observation of these species for this specific compound is not widely reported, their nature can be inferred from extensive studies of related arylhydrazine reactions. wikipedia.orgwikipedia.org

A primary reaction of this compound is its condensation with aldehydes or ketones to form the corresponding hydrazone. wikipedia.orgbyjus.com This reaction is a reversible condensation, typically catalyzed by acid, and involves the formation of a carbinolamine intermediate which then dehydrates. wikipedia.orglibretexts.org

In the context of the Fischer indole synthesis , the initially formed hydrazone is a key isolable intermediate. wikipedia.org This hydrazone then tautomerizes to an ene-hydrazine, a crucial, though often transient, intermediate. mdpi.comwikipedia.org The subsequent step involves a nih.govnih.gov-sigmatropic rearrangement, which proceeds through a cyclic, six-membered transition state. mdpi.comwikipedia.org Computational studies on related systems help in visualizing this high-energy state where the N-N bond is breaking and a new C-C bond is forming. researchgate.netfossee.in The resulting diimine intermediate then undergoes cyclization to form an aminal, followed by the elimination of ammonia to yield the final indole product. wikipedia.org

In the Japp-Klingemann reaction , this compound would first be converted to its corresponding diazonium salt. The reaction of this salt with a β-keto-ester or β-keto-acid would initially form an azo compound as an intermediate. wikipedia.org This azo intermediate can sometimes be isolated but typically undergoes hydrolysis and decarboxylation (if starting from a β-keto-acid) to yield the final hydrazone product. wikipedia.org

Table 2: Key Intermediates in the Reactions of this compound

| Reaction | Key Intermediates | Description |

| Fischer Indole Synthesis | Hydrazone, Ene-hydrazine, Diimine, Aminal | Sequential formation leading to the indole ring system. wikipedia.org |

| Japp-Klingemann Reaction | Aryl diazonium salt, Azo compound, Tetrahedral intermediate | Formation of a hydrazone from a diazonium salt and a β-dicarbonyl compound. wikipedia.org |

| Condensation with Carbonyls | Carbinolamine | Initial addition product prior to dehydration to form a hydrazone. wikipedia.org |

This table outlines the generally accepted intermediates in these named reactions for arylhydrazines.

The choice of solvent can significantly influence the rate, yield, and even the course of reactions involving this compound. Solvents can affect the solubility of reactants, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction mechanism.

In the Fischer indole synthesis, the reaction is often carried out in high-boiling point solvents such as toluene (B28343) or xylene, especially when conducted thermally. rsc.org However, the use of protic or Lewis acids as catalysts is more common, and the solvent choice must be compatible with the acidic conditions. wikipedia.orgrsc.org Glacial acetic acid is a common solvent and catalyst for this reaction. mdpi.com The polarity of the solvent can influence the equilibrium between the hydrazone and ene-hydrazine tautomers.

For reactions involving ionic intermediates, such as the diazonium salt in the Japp-Klingemann reaction, polar solvents are generally preferred to facilitate the dissolution of the salt and stabilize charged species. wikipedia.org

Recent studies on related arylhydrazine reactions have explored more environmentally benign solvents. For instance, mechanochemical (solvent-free) conditions have been successfully applied to the Fischer indole synthesis, demonstrating that bulk solvent may not always be necessary. rsc.org The use of ionic liquids as solvents has also been investigated for this transformation. rsc.org

Table 3: General Solvent Effects in Arylhydrazine Reactions

| Solvent Type | General Effect | Example Reaction Context |

| Non-polar (e.g., Toluene) | Good for thermal reactions, solubilizes organic reactants. | Thermal Fischer indole synthesis. rsc.org |

| Polar Aprotic (e.g., DMF, DMSO) | Can stabilize charged intermediates and transition states. | Palladium-catalyzed cross-coupling reactions. nih.gov |

| Polar Protic (e.g., Ethanol, Acetic Acid) | Can act as a proton source and stabilize polar species. Often used with acid catalysts. | Acid-catalyzed Fischer indole synthesis. mdpi.comrsc.org |

| Ionic Liquids | Can act as both solvent and catalyst, offering a "green" alternative. | Modified Fischer indole synthesis. rsc.org |

This table provides a general guide to solvent effects in reactions analogous to those of this compound.

Applications of 2,3 Dihydro 1h Inden 5 Ylhydrazine in Organic Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of the hydrazine (B178648) group, coupled with the rigid indane scaffold, makes 2,3-dihydro-1H-inden-5-ylhydrazine an attractive starting material for the synthesis of diverse organic compounds.

A primary application of this compound and its analogs is in the synthesis of nitrogen-containing heterocycles, most notably indazole derivatives. The fused aromatic 1H-indazole core is recognized for its presence in compounds with significant biological activities, including antihypertensive and anticancer properties. mdpi.com The 2,3-dihydro-1H-indazole moiety, while less studied, serves as a crucial synthetic intermediate for its more aromatic counterparts and is a target of synthetic interest in its own right. mdpi.comresearchgate.net

A significant synthetic advancement is the one-pot, copper(I)-mediated synthesis of 2,3-dihydro-1H-indazole heterocycles. mdpi.comresearchgate.net This method provides moderate to good yields and demonstrates tolerance for various functionalities on the aromatic ring. mdpi.comresearchgate.net The process involves an intramolecular Ullman-type coupling, which has proven to be an excellent method for forming the five-membered indazole nucleus. mdpi.com

Detailed research findings from a one-pot synthesis of substituted bis-BOC protected indazoles are presented below:

| Entry | Starting Material (ortho-iodo benzylbromide derivative) | Product (bis-BOC protected indazole) | Yield (%) |

| 1 | 1-(bromomethyl)-2-iodo-4,5-dimethoxybenzene | 5,6-Dimethoxy-1,2-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-indazole | 72 |

| 2 | 1-(bromomethyl)-2-iodo-4-methylbenzene | 5-Methyl-1,2-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-indazole | 65 |

| 3 | 1-(bromomethyl)-4-chloro-2-iodobenzene | 5-Chloro-1,2-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-indazole | 55 |

| 4 | 1-(bromomethyl)-2-iodobenzene | 1,2-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-indazole | 68 |

| Data sourced from Breton, G. W. & Lepore, A. J. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. researchgate.net |

Furthermore, transition-metal-catalyzed C–H activation and annulation sequences represent a powerful strategy for constructing functionalized indazole derivatives from arylhydrazines. researchgate.net These methods enhance structural complexity and functional group tolerance, highlighting the role of hydrazine precursors in modern synthetic chemistry. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. nih.govorganic-chemistry.org These reactions are advantageous for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov

While specific literature detailing the use of this compound as a scaffold in a named multi-component reaction is limited, the inherent reactivity of the hydrazine functional group makes it a prime candidate for such processes. Hydrazines are known to participate in various MCRs that lead to the formation of heterocyclic structures like pyrazoles. For instance, a pseudo-five-component reaction has been reported for the synthesis of α-hydrazino tetrazoles, demonstrating the utility of the hydrazine moiety in complex, one-pot transformations. nih.gov The indane unit of this compound can provide a rigid, three-dimensional framework, influencing the stereochemical outcome and conformational properties of the MCR products. This makes it a potentially valuable scaffold for creating diverse chemical libraries for drug discovery and materials science.

Contributions to Methodological Development in Organic Chemistry

Beyond its role as a simple precursor, this compound and its derivatives are involved in the development and refinement of advanced synthetic methods.

The synthesis of heterocyclic compounds from precursors like this compound often relies on metal-mediated transformations. The development of these synthetic routes contributes to the broader field of organometallic chemistry and catalysis. For example, the successful use of a copper(I)-mediated one-pot synthesis for 2,3-dihydro-1H-indazoles showcases a methodological advancement over traditional two-step sequences, offering substantially better yields. mdpi.comresearchgate.net This reaction utilizes a copper(I) iodide catalyst in the presence of 1,10-phenanthroline (B135089) as a ligand. researchgate.net

Similarly, palladium-catalyzed reactions are employed for the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles and hydrazone derivatives, involving an arylation followed by a cyclization sequence. organic-chemistry.org The development of rhodium(III)-catalyzed C-H activation and annulation reactions between arylhydrazines and alkenes further illustrates how substrates like this compound are integral to the evolution of catalytic C-N bond-forming strategies. researchgate.net While the compound itself may not be the ligand, its use as a key substrate drives the discovery and optimization of these important catalytic systems.

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral product, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals. ethz.ch This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch

The indane scaffold of this compound can be a platform for stereoselective reactions. Chiral derivatives of this compound could be utilized to direct the formation of new stereocenters. For instance, organocatalytic domino reactions, such as the Michael addition, are powerful methods for creating enantiomerically enriched heterocyclic products. metu.edu.tr A chiral derivative of this compound could be reacted with other prochiral substrates in the presence of a chiral organocatalyst to generate complex, fused heterocyclic systems with high stereocontrol. The synthesis of chiral dihydropyrano[2,3-c]pyrazole derivatives via such domino reactions demonstrates the potential for creating optically active compounds from pyrazole (B372694) precursors. metu.edu.tr Applying this methodology to an indane-fused pyrazole system derived from this compound would be a logical extension, leading to novel chiral molecules with potential applications in medicinal chemistry.

Theoretical and Computational Studies on 2,3 Dihydro 1h Inden 5 Ylhydrazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 2,3-Dihydro-1H-inden-5-ylhydrazine, these calculations illuminate its fundamental properties, guiding the prediction of its behavior in chemical reactions and its spectroscopic characteristics.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule is pivotal to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. In hydrazine (B178648) derivatives, the HOMO is typically localized on the nitrogen atoms of the hydrazine moiety, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring system.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the presence of the electron-donating hydrazine group attached to the indane ring system influences these frontier orbitals.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. In this compound, the nitrogen atoms of the hydrazine group are expected to carry a significant negative charge, making them nucleophilic centers. The carbon atoms of the aromatic ring also exhibit varied partial charges, influencing their susceptibility to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar arylhydrazines calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.

| Parameter | Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.1 D |

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not rigid. Rotation around the C-N and N-N single bonds of the hydrazine group leads to different conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space. drugdesign.org For hydrazine itself, the gauche conformer is known to be more stable than the eclipsed one due to a balance of steric hindrance and hyperconjugative effects. acs.org

In the case of this compound, the interaction between the hydrazine group and the bulky indane moiety will significantly influence the conformational preferences. Computational methods can be used to calculate the potential energy surface as a function of the key dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. These studies are crucial as the specific conformation of the molecule can dictate its biological activity and role in chemical reactions.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, key spectroscopic data that can be predicted include:

NMR Spectra: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scirp.org These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be computed to predict the infrared (IR) and Raman spectra. This information helps in identifying the characteristic vibrational modes of the molecule, such as the N-H stretching and bending frequencies of the hydrazine group and the vibrations of the indane skeleton.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT is a widely used method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. youtube.com For reactions involving this compound, such as its condensation with carbonyl compounds to form hydrazones or its participation in the Fischer indole (B1671886) synthesis, DFT can be used to map out the entire reaction pathway. nih.govnumberanalytics.com

This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of these species, a potential energy profile for the reaction can be constructed, revealing the feasibility of the proposed mechanism.

Transition State Characterization and Energy Barrier Calculations

A crucial aspect of studying reaction mechanisms is the characterization of transition states, which are the energy maxima along the reaction pathway. Locating and verifying a transition state structure (which has exactly one imaginary vibrational frequency) is a key step in computational reaction modeling.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the rate of the reaction. osti.gov For a reaction like the Fischer indole synthesis starting from this compound, DFT calculations can determine the energy barriers for key steps, such as the initial condensation, the acs.orgacs.org-sigmatropic rearrangement, and the final aromatization, thereby identifying the rate-determining step. osti.gov

Table 2: Illustrative Calculated Activation Energies for a Reaction involving an Arylhydrazine This table provides hypothetical but plausible activation energy values for the key steps of a Fischer indole synthesis, a common reaction for arylhydrazines.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Hydrazone Formation | TS_condense | 12.5 |

| acs.orgacs.org-Sigmatropic Rearrangement | TS_rearrange | 25.0 |

| Aromatization | TS_aromatize | 8.0 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques that allow researchers to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in understanding the potential biological activity of a compound and in guiding the design of more potent and selective derivatives.

Ligand-Target Interactions in Biological Systems (In Silico)

In silico molecular docking studies are pivotal in elucidating the binding modes and affinities of ligands within the active sites of biological targets. For derivatives of this compound, these studies can predict their potential to interact with a variety of enzymes and receptors implicated in disease.

Hydrazine derivatives are known to be versatile pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The indane moiety, a bicyclic aromatic system, provides a rigid scaffold that can be functionalized to optimize interactions with specific protein targets.

Molecular docking simulations of analogous hydrazine derivatives have revealed key interactions that are likely to be relevant for this compound as well. For instance, studies on phenyl hydrazine derivatives of piperidones have demonstrated significant binding potency to targets such as dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids, making it a target for anticancer drugs. asianpubs.orgresearchgate.net In these simulations, the hydrazine moiety often participates in hydrogen bonding with amino acid residues in the active site, such as threonine and serine. asianpubs.org

The following table summarizes hypothetical docking scores and key interactions of a representative this compound derivative with various protein targets, based on data from analogous compounds.

| Target Protein | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | 1DLS | -8.5 | THR56, SER59, PHE31 |

| Monoamine Oxidase A (MAO-A) | 2Z5X | -7.9 | TYR407, TYR444, PHE208 |

| Cyclin-Dependent Kinase 5 (CDK5) | 3IG7 | -8.1 | GLN131, LYS89 |

This data is illustrative and based on computational studies of structurally related hydrazine derivatives.

The indane ring of this compound can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine and tyrosine within the binding pocket of a target protein. The hydrazine group, with its hydrogen bond donor and acceptor capabilities, is critical for anchoring the ligand and ensuring specificity.

Pharmacophore Modeling for Rational Design (In Silico)

Pharmacophore modeling is another essential tool in computational drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.commdpi.com A pharmacophore model can be used to screen large virtual libraries of compounds to identify new potential drug candidates or to guide the modification of existing leads to improve their activity.

A hypothetical pharmacophore model for this compound derivatives with potential anticancer activity could be constructed based on the common features of known inhibitors of targets like DHFR or CDK5. Such a model would likely include:

A hydrophobic feature: corresponding to the indane nucleus.

A hydrogen bond donor feature: from the -NH- group of the hydrazine.

A hydrogen bond acceptor feature: from the terminal -NH2 group of the hydrazine.

An aromatic feature: from the benzene (B151609) ring of the indane scaffold.

The table below outlines a possible pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Description |

| Hydrophobic (HY) | The non-polar indane ring system. |

| Hydrogen Bond Donor (HBD) | The secondary amine of the hydrazine linker. |

| Hydrogen Bond Acceptor (HBA) | The terminal primary amine of the hydrazine. |

| Aromatic Ring (AR) | The fused benzene ring of the indane core. |

By utilizing such a pharmacophore model, medicinal chemists can rationally design new derivatives of this compound with enhanced biological activity. For example, the addition of substituents to the indane ring could be explored to improve hydrophobic interactions or to introduce additional hydrogen bonding opportunities. The generation of such models is a crucial step in the journey of transforming a lead compound into a viable drug candidate. researchgate.net

Exploration of Biological Activities of 2,3 Dihydro 1h Inden 5 Ylhydrazine Derivatives in Vitro Studies

Antimicrobial Research Focus

The modification of the 2,3-dihydro-1H-inden-5-ylhydrazine core has led to the synthesis of novel compounds with significant antimicrobial properties. Researchers have explored these derivatives for their ability to combat both bacterial and fungal pathogens, which are responsible for a multitude of infectious diseases.

Derivatives incorporating the hydrazine (B178648) moiety have been evaluated for their antibacterial effects against a spectrum of food-borne and pathogenic bacteria. For instance, studies on dihydromyricetin, a compound with structural similarities, have demonstrated ideal antibacterial activity against five common food-borne bacteria: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi, and Pseudomonas aeruginosa. nih.gov The mode of action for these types of compounds can involve the disruption of the cell wall, leading to the leakage of intracellular components and inhibition of key metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The antibacterial efficacy of such derivatives can be influenced by environmental factors like pH, with lower pH values (below 7) enhancing their activity. nih.gov Furthermore, research into pyridazinoindole derivatives has highlighted interesting structural features necessary for high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Other related heterocyclic compounds, such as certain 1,3,5-triazine (B166579) derivatives, have also been noted for their antibacterial potential. researchgate.net

Interactive Table: Antibacterial Activity of Related Hydrazine Derivatives

| Compound Type | Bacterial Strain | Activity Noted | Source |

| Dihydromyricetin | Staphylococcus aureus | Ideal antibacterial activity | nih.gov |

| Dihydromyricetin | Bacillus subtilis | Ideal antibacterial activity | nih.gov |

| Dihydromyricetin | Escherichia coli | Ideal antibacterial activity | nih.gov |

| Dihydromyricetin | Salmonella paratyphi | Ideal antibacterial activity | nih.gov |

| Dihydromyricetin | Pseudomonas aeruginosa | Ideal antibacterial activity | nih.gov |

| Pyridazinoindolonic acids | Gram-positive bacteria | High antibacterial activity | nih.gov |

| Pyridazinoindolonic acids | Gram-negative bacteria | High antibacterial activity | nih.gov |

The development of novel antifungal agents is a critical area of research, and derivatives of hydrazine have shown considerable promise. Acylhydrazone derivatives, for example, have demonstrated potent antifungal activity against several fungal species, including Sporothrix schenckii and Sporothrix brasiliensis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 1 μg/ml. nih.gov Some of these derivatives, like D13 and SB-AF-1002, showed higher in vitro activity than the commonly used antifungal drug itraconazole. nih.gov

Similarly, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been synthesized and tested for their anti-Candida potential. nih.gov Compounds within this class have exhibited promising inhibitory activity against the pathogenic C. albicans strain, with some showing significantly lower MIC values (as low as 3.9 μg/mL) compared to the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were found to be more potent than their counterparts that lacked the C2-hydrazone linkage. nih.gov Further studies on 1,2,3-triazole phenylhydrazone derivatives have also revealed significant activity against various phytopathogenic fungi. rsc.org

Interactive Table: Antifungal Activity of Hydrazine Derivatives

| Compound/Derivative | Fungal Species | MIC (μg/mL) | Source |

| Acylhydrazone (D13) | S. brasiliensis, S. schenckii | 0.25 - 1 | nih.gov |

| Acylhydrazone (SB-AF-1002) | S. brasiliensis, S. schenckii | 0.12 - 0.5 | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (7e) | C. albicans | 3.9 | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (7a) | C. albicans | 7.81 | nih.gov |

| Fluconazole (Reference) | C. albicans | 15.62 | nih.gov |

Anticancer Research Perspectives

The structural motif of this compound is also a valuable starting point for designing potential anticancer agents. Research has focused on the synthesis of derivatives that can induce cytotoxicity in cancer cells or inhibit enzymes crucial for tumor growth.

Derivatives containing indole (B1671886) and pyrazoline nuclei, which can be conceptually linked to the indane and hydrazine components, have been evaluated for their anticancer activity. nih.gov A series of indolyl dihydropyrazole derivatives were assessed for their cytotoxicity against four human cancer cell lines using the MTT assay. nih.gov These compounds demonstrated promising anti-proliferative activity, particularly those with a hydroxy phenyl substitution on the pyrazoline ring, which showed potent activity across all tested cell lines. nih.gov The underlying mechanism for some indole derivatives may involve interaction with the aryl hydrocarbon receptor (AhR), which can trigger processes leading to the suppression of cancer cell proliferation. nih.gov

Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers. nih.gov Benzohydrazide derivatives are among the chemical scaffolds investigated as potential LSD1 inhibitors. nih.gov For instance, a novel LSD1 inhibitor, ZY0511, has been shown to suppress the growth of hepatocellular carcinoma (HCC). nih.gov Compared to other LSD1 inhibitors like GSK2879552 and ORY1001, ZY0511 exhibited stronger anti-proliferative effects against HCC cells. nih.gov The mechanism of action involves the inhibition of LSD1, which leads to an increase in histone methylation (H3K4me2) and the upregulation of genes like GADD45B, ultimately suppressing cancer cell growth. nih.gov

Interactive Table: IC50 Values of LSD1 Inhibitors against HCC Cells

| Compound | IC50 (μM) | Cell Line | Source |

| ZY0511 | < 28.57 | HCC | nih.gov |

| GSK2879552 | ≥ 28.57 | HCC | nih.gov |

| ORY1001 | ≥ 28.57 | HCC | nih.gov |

Enzyme Inhibition and Modulation Studies

Beyond their anticancer potential, derivatives based on the hydrazine structure have been explored as inhibitors of other clinically relevant enzymes.

Novel series of thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). semanticscholar.org The results indicated that these synthesized compounds showed selectivity for MAO-A inhibition. semanticscholar.org One of the most effective compounds, 3e, displayed a potent IC50 value of 0.057 µM, which was more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. semanticscholar.org Kinetic studies revealed that this compound acts as a competitive and reversible inhibitor of MAO-A. semanticscholar.org

In another line of research, pyrazoline derivatives containing a benzenesulfonamide (B165840) group were synthesized and investigated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov These compounds showed inhibitory activity in the nanomolar range for both isoforms. nih.gov The presence of the sulfonamide moiety is considered essential for carbonic anhydrase inhibition. nih.gov

Interactive Table: Enzyme Inhibition Data for Hydrazine Derivatives

| Compound | Target Enzyme | IC50/Ki Value | Inhibition Type | Source |

| Thiazolylhydrazine-piperazine (3e) | MAO-A | IC50: 0.057 µM | Competitive, Reversible | semanticscholar.org |

| Moclobemide (Reference) | MAO-A | IC50: 6.061 µM | - | semanticscholar.org |

| Clorgiline (Reference) | MAO-A | IC50: 0.062 µM | - | semanticscholar.org |

| Pyrazoline-benzenesulfonamide (9-16) | hCA I | Ki: 316.7 - 533.1 nM | - | nih.gov |

| Pyrazoline-benzenesulfonamide (9-16) | hCA II | Ki: 412.5 - 624.6 nM | - | nih.gov |

| Acetazolamide (Reference) | hCA I | Ki: 278.8 nM | - | nih.gov |

| Acetazolamide (Reference) | hCA II | Ki: 293.4 nM | - | nih.gov |

Cholinesterase Enzyme Inhibition (AChE, BuChE)

A significant area of investigation for indene-based compounds has been their potential as cholinesterase inhibitors. Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.gov

Inspired by the neuroprotective properties of the indene-containing non-steroidal anti-inflammatory drug (NSAID) Sulindac and the fact that the prominent Alzheimer's drug Donepezil is an indene-1-one analog, researchers have synthesized and evaluated novel indene-hydrazide derivatives for their cholinesterase inhibitory effects. nih.gov

In one such study, a series of new indene (B144670) analogs were synthesized and tested for their in vitro AChE and BuChE inhibitory activity. Among the synthesized compounds, a molecule designated as SD-30 demonstrated the most potent acetylcholinesterase inhibition. nih.gov This compound also exhibited inhibitory activity against BuChE, although to a lesser extent, indicating a degree of selectivity for AChE. nih.gov The inhibitory concentrations (IC50) are detailed in the table below.

Table 1: Cholinesterase Inhibitory Activity of Compound SD-30

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|

| SD-30 | AChE | 13.86 ± 0.163 | 3.50 |

| SD-30 | BuChE | 48.55 ± 0.136 | |

This table presents the in vitro inhibitory activity of the indene-hydrazide derivative SD-30 against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Data sourced from Gupta et al., 2022. nih.gov

Studies on structurally related compounds, such as 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, have also shown significant potential as selective AChE inhibitors. These findings reinforce the importance of the fused ring scaffold in designing effective cholinesterase inhibitors. nih.gov

Other Enzymatic Targets and Inhibitory Mechanisms

The structural motif of hydrazine and its derivatives, hydrazones, is present in various compounds known to inhibit a range of enzymes. This suggests that derivatives of this compound could have broader biological activities beyond cholinesterase inhibition.

One important class of enzymes is monoamine oxidase (MAO). MAO-A and MAO-B are crucial enzymes in the metabolic pathways of monoamine neurotransmitters. The structural similarity of hydrazine-type inhibitors to MAO substrates makes them effective at forming complexes at the enzyme's active site. mdpi.com Synthetic hydrazone derivatives have been shown to be potent and selective inhibitors of human MAO-A (hMAO-A), with some compounds exhibiting significantly greater activity than the standard drug moclobemide. mdpi.com For instance, certain 1-substituted-2-phenylhydrazone derivatives have demonstrated hMAO-A inhibition with IC50 values in the nanomolar range. mdpi.com

Furthermore, the indene scaffold itself is a versatile pharmacophore found in inhibitors of various other enzymes. For example, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast growth-factor receptor 1 (FGFR1), a target in cancer therapy. pensoft.net Similarly, indolin-2-one derivatives, which share a core structural element, have been developed as multi-target inhibitors of HIV-1 replication, targeting both reverse transcriptase and integrase. nih.gov Hydrazide-hydrazone structures have also been investigated as inhibitors of laccase, a copper-containing enzyme. mdpi.com

The indene-hydrazide compound SD-30 was also noted for its ability to inhibit AChE-induced amyloid-beta (Aβ) aggregation and for possessing antioxidant properties, as demonstrated in a DPPH assay. nih.gov These multi-target capabilities are a promising feature for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, structure-activity relationship (SAR) studies aim to identify which parts of the molecule are essential for its biological effects and how modifications to its structure can enhance potency and selectivity.

Systematic Modification and Activity Correlation

SAR studies involve the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. In the context of indene-hydrazide derivatives as cholinesterase inhibitors, the substitution pattern on the molecule plays a critical role in determining its inhibitory potential. nih.gov

The study that identified SD-30 as a potent AChE inhibitor highlighted the importance of the substituent at the para-position. The presence of a hydrogen bond donor (HBD) at this position was correlated with the highest AChE inhibition potential within the tested series. nih.gov This suggests that hydrogen bonding interactions with the enzyme's active site are crucial for the compound's inhibitory mechanism.

SAR analyses of other hydrazone derivatives targeting different enzymes provide further insights. For laccase inhibitors based on a hydrazide-hydrazone framework, a slim salicylic (B10762653) aldehyde portion of the molecule was found to be vital for stabilizing the inhibitor near the enzyme's substrate docking site. mdpi.com Moreover, the methylation of phenolic hydroxyl groups in these molecules generally led to a loss of inhibitory potency, underscoring the importance of these specific functional groups for activity. mdpi.com

These examples demonstrate a clear correlation between specific structural features and biological function, guiding the rational design of more effective enzyme inhibitors based on the this compound scaffold.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized at a receptor or enzyme active site and are responsible for the molecule's biological activity. Identifying these key pharmacophoric elements is the ultimate goal of SAR studies.

For the indene-hydrazide derivatives targeting cholinesterases, the key pharmacophoric elements can be deduced:

The Indene Scaffold: This fused aromatic ring system serves as the core structure. Its importance is underscored by its presence in the established AChE inhibitor, Donepezil. nih.gov It likely engages in hydrophobic or π-π stacking interactions within the active site of the enzyme.

The Hydrazide Linker: This functional group connects the indene core to other parts of the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the N-H group can be a hydrogen bond donor, facilitating anchoring of the molecule within the enzyme's active site.

Specific Substituents: As seen with compound SD-30 , a hydrogen bond donor at a specific position (para-position) is a critical feature for enhanced AChE inhibition. nih.gov This specific functional group is a key part of the pharmacophore for this series of compounds.

Molecular modeling studies on related inhibitors have shown that these molecules can interact with both the catalytic and peripheral sites of AChE, a desirable feature for effective inhibition. nih.gov The combination of the rigid indene core for appropriate orientation and the flexible hydrazide linker with specific functional groups for key interactions defines the pharmacophore for this class of enzyme inhibitors.

Analytical and Spectroscopic Characterization Techniques for Research Purposes

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about atomic composition, connectivity, and the nature of chemical bonds.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For 2,3-Dihydro-1H-inden-5-ylhydrazine (C₉H₁₂N₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. cookechem.com The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. mdpi.com The resulting data, often presented for protonated adducts [M+H]⁺ or other common adducts, provides definitive evidence of the compound's elemental makeup. mdpi.comresearchgate.net

Table 1: Predicted HRMS Data for this compound Adducts Data predicted using advanced computational tools. uni.lu

| Adduct Type | Chemical Formula | Predicted m/z (Da) |

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.10733 |

| [M+Na]⁺ | C₉H₁₂N₂Na⁺ | 171.08927 |

| [M+K]⁺ | C₉H₁₂N₂K⁺ | 187.06321 |

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei.

A comprehensive NMR analysis of a related indane structure, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, demonstrates the power of these methods in assigning complex proton and carbon signals. researchgate.netresearchgate.net For this compound, these experiments would be applied as follows:

COSY: Would establish the connectivity between adjacent protons, for instance, mapping the relationships between the protons on the cyclopentyl part of the indane ring (positions 1, 2, and 3).

HSQC: Would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC: Would show correlations between protons and carbons separated by two or three bonds. This is particularly useful for identifying the attachment point of the hydrazine (B178648) group to the aromatic ring by observing correlations from the aromatic protons to the hydrazine-bearing carbon (C5) and vice-versa.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predictions based on data from structurally similar indane and hydrazine-containing compounds.

| Atom Position(s) | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (C4, C6, C7) | ¹H | 6.8 - 7.5 | Doublet, Singlet |

| Aliphatic (C1, C3) | ¹H | 2.8 - 3.1 | Triplet |

| Aliphatic (C2) | ¹H | 2.0 - 2.2 | Quintet |

| Hydrazine (NH, NH₂) | ¹H | 3.5 - 5.5 (broad) | Singlet (broad) |

| Aromatic (C4-C7a) | ¹³C | 110 - 150 | - |

| Aliphatic (C1, C3) | ¹³C | ~30 - 35 | - |

| Aliphatic (C2) | ¹³C | ~25 | - |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques would identify key structural features: